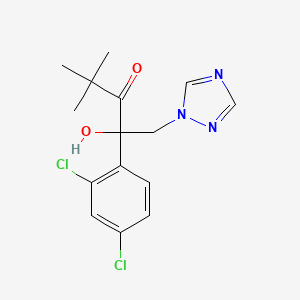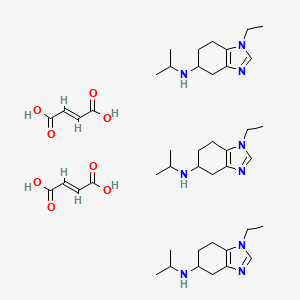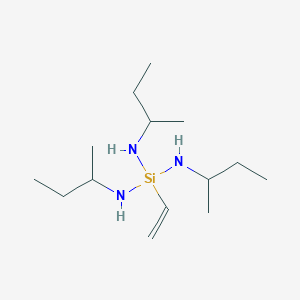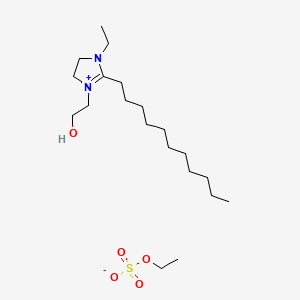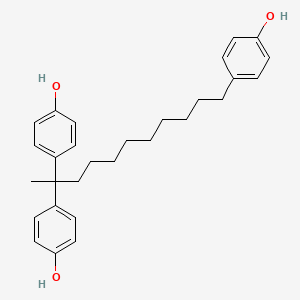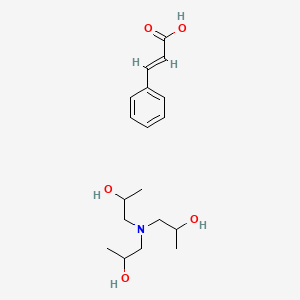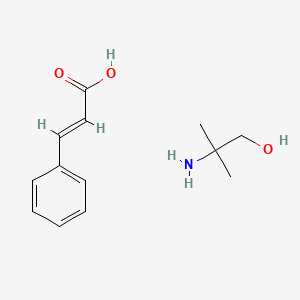
Einecs 299-102-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
合成経路と反応条件
イソ酪酸とトリイソノニルアミン(1:1)の化合物の合成には、イソ酪酸とトリイソノニルアミンを反応させる必要があります。反応は通常、目的の生成物の生成を確実にするために、制御された条件下で行われます。反応条件には、酸とアミンの間の反応を促進するために適切な温度とpHレベルを維持することが含まれます。
工業生産方法
工業的な設定では、この化合物の製造は、反応物が正確な比率で混合される大型反応器を使用してスケールアップされます。反応は、出発物質が最終生成物に完全に変換されるように監視されます。次に、製品は、さまざまな用途に適した高純度化合物を得るために、蒸留や結晶化などの技術を使用して精製されます。
化学反応の分析
反応の種類
イソ酪酸とトリイソノニルアミン(1:1)の化合物は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は、酸化されてさまざまな酸化生成物を形成することができます。
還元: 特定の条件下で還元して、さまざまな還元された形態を得ることができます。
置換: この化合物は、置換反応に関与し、そこで1つの官能基が別の官能基に置き換えられます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化反応のための過マンガン酸カリウムなどの酸化剤、還元反応のための水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核試薬などがあります。これらの反応の条件は、温度、圧力、溶媒の選択など、目的の結果によって異なります。
主要な製品
これらの反応から生成される主要な生成物は、特定の反応の種類によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。置換反応は、導入された置換基に応じて、さまざまな生成物を生じさせる可能性があります。
科学研究における用途
イソ酪酸とトリイソノニルアミン(1:1)の化合物は、さまざまな化学反応や合成プロセスにおける試薬として使用されます。
化学: さまざまな化学反応や合成プロセスにおける試薬として使用されます。
生物学: この化合物は、潜在的な生物学的活性と生物分子との相互作用について研究されています。
医学: ヒトの健康に対する潜在的な治療的用途と効果を探索するための研究が進められています。
産業: ポリマー、コーティング、特殊化学品など、さまざまな工業製品の製造に使用されます。
科学的研究の応用
Isobutyric acid, compound with triisononylamine (1:1), has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is utilized in the production of various industrial products, including polymers, coatings, and specialty chemicals.
作用機序
イソ酪酸とトリイソノニルアミン(1:1)の化合物の作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素や受容体と相互作用し、その活性を調節し、さまざまな生物学的効果をもたらします。正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります。
類似の化合物との比較
類似の化合物
イソ酪酸: 類似の化学的特性を持つ単純なカルボン酸。
トリイソノニルアミン: 類似の構造的特徴と反応性を有するアミン。
独自性
イソ酪酸とトリイソノニルアミン(1:1)の化合物は、イソ酪酸とトリイソノニルアミンの特定の組み合わせにより、独特の化学的および物理的特性を持つため、独自です。この独自性により、他の類似の化合物がそれほど効果的ではない可能性のある特定の用途に価値があります。
類似化合物との比較
Similar Compounds
Isobutyric acid: A simple carboxylic acid with similar chemical properties.
Triisononylamine: An amine with similar structural features and reactivity.
Uniqueness
Isobutyric acid, compound with triisononylamine (1:1), is unique due to its specific combination of isobutyric acid and triisononylamine, resulting in distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
93843-23-3 |
|---|---|
分子式 |
C31H65NO2 |
分子量 |
483.9 g/mol |
IUPAC名 |
7-methyl-N,N-bis(7-methyloctyl)octan-1-amine;2-methylpropanoic acid |
InChI |
InChI=1S/C27H57N.C4H8O2/c1-25(2)19-13-7-10-16-22-28(23-17-11-8-14-20-26(3)4)24-18-12-9-15-21-27(5)6;1-3(2)4(5)6/h25-27H,7-24H2,1-6H3;3H,1-2H3,(H,5,6) |
InChIキー |
BDUNOKVQNCOYSR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCN(CCCCCCC(C)C)CCCCCCC(C)C.CC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


